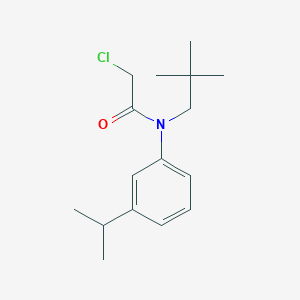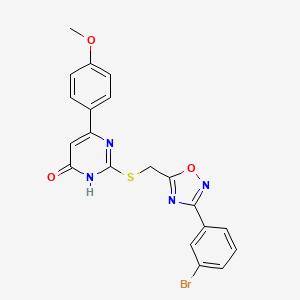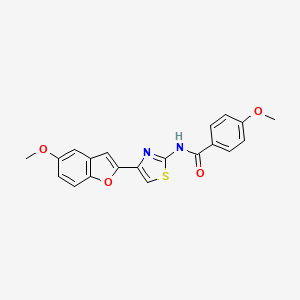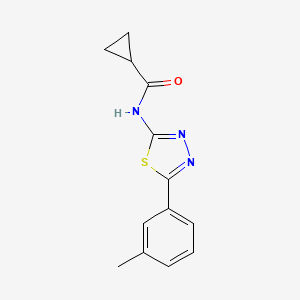
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide, also known as DPA, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 76-78°C. DPA is a member of the acetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in various physiological processes. By inhibiting FAAH, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for various conditions.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain sensation, appetite, and mood. By increasing the levels of endocannabinoids, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide may have therapeutic potential for various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its ability to selectively inhibit FAAH, which can increase the levels of endocannabinoids in the body. This can be useful for studying the role of endocannabinoids in various physiological processes. However, one limitation of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide is its potential to interact with other enzymes or signaling molecules in the body, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide in scientific research. One potential direction is its use in the development of new therapies for conditions that involve dysregulation of endocannabinoid signaling, such as chronic pain, anxiety, and depression. Another potential direction is its use in the study of the role of endocannabinoids in various physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 3-bromopropionyl chloride with 2,2-dimethylpropylamine to form the intermediate 2,2-dimethylpropyl 3-bromopropionate. This intermediate is then reacted with 3-isopropylphenylamine to form the final product, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide has been used in scientific research for various purposes, including as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain sensation, appetite, and mood. By inhibiting FAAH, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for various conditions.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-12(2)13-7-6-8-14(9-13)18(15(19)10-17)11-16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZANKGDKIBTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC(C)(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)
![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)


![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)



![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)